N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide
Description
Introduction to N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide
Structural Classification Within Benzimidazole-Acetamide Derivatives
The compound features a benzimidazole nucleus fused to a benzene ring, with a methyleneamino (-NH-CH=) bridge connecting the benzimidazole’s nitrogen to a para-substituted phenyl group bearing an acetamide moiety. This architecture aligns it with two established pharmacophoric motifs:
- Benzimidazole Core : The bicyclic benzimidazole system provides planar aromaticity and hydrogen-bonding capacity, enabling interactions with biological targets such as enzymes and receptors.
- Acetamide Side Chain : The terminal acetamide group (-NH-CO-CH~3~) introduces polarity and hydrogen-bond acceptor/donor properties, which are critical for modulating solubility and target affinity.
Table 1. Key Structural Features and Comparative Analogues
This structural hybridity suggests potential multifunctional activity, as seen in derivatives like 3a, which attenuate neuroinflammation via dual antioxidant and COX-2 inhibitory mechanisms. The methyleneamino linker may enhance conformational flexibility compared to rigid sulfonyl or thioether linkers in classical benzimidazole drugs.
Historical Context of Benzimidazole-Based Compound Development
Benzimidazole chemistry emerged in the mid-20th century during vitamin B~12~ research, where the nucleobase-like structure of benzimidazole was identified as a stable scaffold for drug design. Key milestones include:
Table 2. Historical Development of Benzimidazole Derivatives
The evolution from simple anthelmintics (e.g., thiabendazole) to multifunctional agents (e.g., telmisartan) reflects strategic modifications to the benzimidazole core. For example, omeprazole’s pyridine extension enabled selective proton-pump binding, while neuroprotective derivatives like 3a incorporated sulfonyl-acetamide groups to target oxidative stress pathways. The subject compound’s methyleneamino-acetamide architecture continues this trend, potentially enabling novel interactions with inflammatory or enzymatic targets implicated in diseases like Alzheimer’s or cancer.
Properties
CAS No. |
819858-19-0 |
|---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-ylmethylideneamino)phenyl]acetamide |
InChI |
InChI=1S/C16H14N4O/c1-11(21)18-13-8-6-12(7-9-13)17-10-16-19-14-4-2-3-5-15(14)20-16/h2-10H,1H3,(H,18,21)(H,19,20) |
InChI Key |
PNRDQJMQMSKQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide typically involves the condensation of 2-aminobenzimidazole with 4-formylphenylacetamide under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the imine group.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide has been investigated for its anticancer properties. Research indicates that compounds containing benzimidazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of benzimidazole showed promising activity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth. For example, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation in cancer cells .
Biochemical Applications
Enzyme Inhibition
The compound has also been explored as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to bind to the active sites of enzymes such as cyclooxygenase (COX) suggests potential applications in treating inflammatory diseases. A study highlighted that similar compounds could effectively inhibit COX enzymes, leading to reduced inflammation and pain relief .
Antimicrobial Properties
In addition to anticancer applications, this compound has shown antibacterial activity against several pathogenic bacteria. The compound's structure allows it to penetrate bacterial cell membranes and disrupt vital cellular processes, making it a candidate for further development as an antimicrobial agent .
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound facilitates its use in synthesizing novel materials with specific properties. For instance, researchers have utilized this compound to develop polymeric materials with enhanced thermal stability and mechanical strength. These materials are suitable for applications in electronics and coatings .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, making it effective against certain diseases .
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural differences and inferred biological implications of N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide and its analogues:
Key Findings and Trends
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups : Compounds like W1 (2,4-dinitrophenyl) exhibit enhanced antimicrobial activity due to nitro groups increasing electrophilicity, which may disrupt microbial DNA .
- Sulfonyl and Sulfanyl Groups : The methylsulfonyl group in compound 29 improves solubility and may enhance binding to hydrophobic enzyme pockets , while the sulfanyl group in ’s compound could modulate redox activity .
Linker Modifications: Hydrazide vs. Sulfonamide Linkers: Compound 29’s sulfonamide group () increases polarity, improving aqueous solubility but possibly reducing membrane permeability compared to the parent compound .
Aromatic Additions :
Physicochemical Properties (Inferred)
LogP and Solubility :
Metabolic Stability :
- Fluorine substitution () reduces oxidative metabolism, extending half-life .
Biological Activity
Overview
N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide is a compound characterized by a benzimidazole moiety, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. The following sections will explore the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2-aminobenzimidazole and 4-formylphenylacetamide. This reaction can be conducted under acidic or basic conditions, often utilizing solvents such as ethanol or methanol. The product is then purified through recrystallization to achieve high purity and yield .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. In vitro studies have shown that this compound exhibits significant antibacterial effects, comparable to standard antibiotics. For instance, it was evaluated against Escherichia coli and Staphylococcus aureus, showing inhibition zones that indicate effective antimicrobial action .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. In vitro assays against various cancer cell lines have shown promising results, with significant reduction in cell viability observed at certain concentrations .
The mechanism through which this compound exerts its effects involves interactions with specific molecular targets, primarily enzymes and receptors. The benzimidazole structure allows for binding at active sites, leading to the inhibition of critical biological pathways necessary for pathogen survival and cancer cell growth .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 0.5 μg/mL, indicating potent antibacterial activity. The study concluded that this compound could serve as a lead for developing new antibacterial agents .
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of the compound using A549 lung carcinoma cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 μM. This suggests that the compound may inhibit cancer cell growth through apoptosis induction .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other benzimidazole derivatives was conducted:
| Compound Name | Biological Activity | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| This compound | Antibacterial, Anticancer | 0.5 | 10 |
| Clemizole | Antihistaminic | 1.0 | - |
| Metronidazole | Antibacterial | 0.8 | - |
| Etonitazene | Analgesic | - | 15 |
This table illustrates that while several compounds exhibit biological activities, this compound shows potent antibacterial and anticancer properties, making it a valuable candidate for further research.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Conditions | Key Reagents/Outcomes | Reference |
|---|---|---|---|
| Benzimidazole formation | Reflux with aniline derivatives | 2-hydroxyacetohydrazide, 100°C, 4h | |
| Acetamide coupling | Fe(III)-catalyzed N-amidomethylation | Yields: 65–85%, m.p. 104–135°C |
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Standard characterization protocols include:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm the presence of benzimidazole (δ 7.1–8.3 ppm for aromatic protons) and acetamide (δ 2.1 ppm for CH₃) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
- Physical properties : Melting points (e.g., 104–135°C) are consistent with crystalline acetamide derivatives .
- Elemental analysis : Verify C, H, N composition (±0.3% theoretical) .
Advanced: What strategies are employed to evaluate biological activity in academic research?
Methodological Answer:
Q. Table 2: Biological Activity Data
| Compound | Assay Type | Key Findings | Reference |
|---|---|---|---|
| N-(benzothiazole)acetamide | NCI-60 panel | GI₅₀ <1 µM (renal cancer) | |
| Pyrazolo-benzothiazinone | DPPH scavenging | IC₅₀: 12.5 µM (vs. 8.7 µM control) |
Advanced: How can researchers resolve contradictions in solubility or bioactivity data across studies?
Methodological Answer:
- Solubility discrepancies :
- Bioactivity variations :
Advanced: What computational approaches predict the compound’s reactivity or binding modes?
Methodological Answer:
- Molecular docking : Simulate interactions with targets (e.g., EGFR kinase) using AutoDock Vina. For example, benzimidazole-acetamides show hydrogen bonding with catalytic lysine residues .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for functionalization .
- ADMET profiling : Use SwissADME to estimate permeability (LogP <5) and cytochrome P450 interactions .
Advanced: How are reaction conditions optimized for scale-up or yield improvement?
Methodological Answer:
- Catalyst screening : Compare Fe(III), AlCl₃, and DMAP for coupling efficiency. Fe(III) reduces side reactions in N-amidomethylation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of benzimidazole intermediates .
- Ultrasonication : Reduces reaction time (e.g., from 6h to 1h) for heterocyclic couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
